7-Acetyl-2-mercaptobenzooxazole

Description

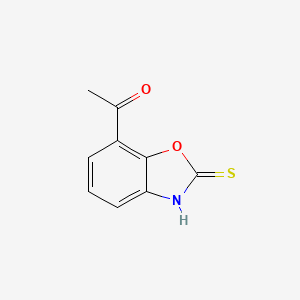

7-Acetyl-2-mercaptobenzooxazole is a heterocyclic compound derived from benzooxazole, a fused aromatic ring system containing oxygen and nitrogen. Its structure features a benzooxazole core substituted with an acetyl group (-COCH₃) at the 7-position and a thiol (-SH) group at the 2-position. This combination of substituents imparts unique physicochemical and biological properties.

Synthesis routes for similar compounds (e.g., ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate in ) often involve nucleophilic substitution or condensation reactions, with potassium carbonate (K₂CO₃) and polar aprotic solvents like DMF as common reagents .

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

1-(2-sulfanylidene-3H-1,3-benzoxazol-7-yl)ethanone |

InChI |

InChI=1S/C9H7NO2S/c1-5(11)6-3-2-4-7-8(6)12-9(13)10-7/h2-4H,1H3,(H,10,13) |

InChI Key |

KDNAQPMVJYHVAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)NC(=S)O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Acetyl-2-mercaptobenzooxazole with structurally related compounds, highlighting key differences in substituents, molecular properties, and bioactivities:

†Calculated based on molecular formula.

Key Insights:

Substituent Effects: Thiol (-SH) vs. Amino (-NH₂): The thiol group in this compound may confer higher reactivity compared to 2-aminobenzothiazole, which requires stringent safety measures (e.g., skin/eye protection) due to toxicity risks . Acetyl vs. Halogen: The acetyl group likely enhances solubility and bioavailability compared to halogenated analogs like 7-chloro derivatives, which are often intermediates in drug synthesis .

Bioactivity Trends: Schiff base derivatives of benzothiazoles (e.g., 7-chloro-6-fluoro analogs) show moderate analgesic and anti-inflammatory activities, suggesting that this compound could be optimized for similar applications .

Synthetic Challenges :

- Thiol-containing compounds often require careful handling to avoid oxidation or disulfide formation. Reactions may involve protective agents (e.g., nitrogen atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.